犬尿氨酸-d5

描述

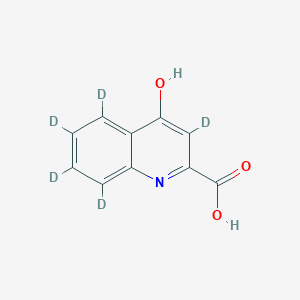

犬尿酸-d5 是犬尿酸的氘代形式,犬尿酸是氨基酸色氨酸的内源性代谢物。它主要用作质谱法中犬尿酸定量的内标。犬尿酸本身以其神经保护和抗惊厥特性而闻名,它在色氨酸代谢的犬尿氨酸途径中起着重要作用 .

科学研究应用

犬尿酸-d5 具有广泛的科学研究应用,包括:

化学: 用作质谱法中犬尿酸准确定量的内标。

生物学: 研究其在犬尿氨酸途径中的作用及其对神经传递和神经保护的影响。

医学: 研究其在神经退行性疾病、精神分裂症和其他精神疾病中的潜在治疗应用。

工业: 用于开发检测和定量生物样品中犬尿酸的分析方法 .

作用机制

犬尿酸-d5 通过作用于几个分子靶点和途径来发挥其作用:

NMDA 受体: 在 NMDA 受体处起拮抗作用,抑制兴奋性神经传递。

AMPA 受体: 在 AMPA 受体处起拮抗作用,减少兴奋性信号。

α7 烟碱乙酰胆碱受体: 抑制这些受体,调节胆碱能信号。

G 蛋白偶联受体: 在 G 蛋白偶联受体 35 (GPR35) 和芳香烃受体 (AhR) 处起激动剂作用,影响各种细胞过程 .

生化分析

Biochemical Properties

Kynurenic Acid-d5 plays a significant role in biochemical reactions, particularly within the kynurenine pathway of tryptophan metabolism. It interacts with several enzymes and proteins, including kynurenine aminotransferases, which convert kynurenine to kynurenic acid. Kynurenic Acid-d5 acts as an antagonist to ionotropic glutamate receptors such as NMDA, AMPA, and kainate receptors, as well as the α7 nicotinic acetylcholine receptor. Additionally, it functions as an agonist for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor .

Cellular Effects

Kynurenic Acid-d5 influences various cellular processes and functions. It has been shown to modulate cell signaling pathways, particularly those involving glutamate receptors and nicotinic acetylcholine receptors. By antagonizing these receptors, Kynurenic Acid-d5 can inhibit excitotoxicity and neuroinflammation, thereby exerting neuroprotective effects. It also impacts gene expression and cellular metabolism, contributing to its role in neuroprotection and immunomodulation .

Molecular Mechanism

At the molecular level, Kynurenic Acid-d5 exerts its effects through several mechanisms. It binds to and inhibits ionotropic glutamate receptors, reducing excitatory neurotransmission. This inhibition helps protect neurons from excitotoxic damage. Additionally, Kynurenic Acid-d5 activates GPR35 and the aryl hydrocarbon receptor, which are involved in various signaling pathways that regulate immune responses and cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kynurenic Acid-d5 can vary over time. The compound is relatively stable, but its degradation and long-term effects on cellular function depend on the experimental conditions. Studies have shown that prolonged exposure to Kynurenic Acid-d5 can lead to sustained neuroprotective and anti-inflammatory effects, although the exact duration and stability may vary .

Dosage Effects in Animal Models

The effects of Kynurenic Acid-d5 in animal models are dose-dependent. At lower doses, it can exert neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, Kynurenic Acid-d5 may cause adverse effects, including potential neurotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

Kynurenic Acid-d5 is involved in the kynurenine pathway of tryptophan metabolism. It is synthesized from kynurenine by the action of kynurenine aminotransferases. This pathway also involves other metabolites such as quinolinic acid and anthranilic acid, which have distinct biological functions. Kynurenic Acid-d5 can influence metabolic flux and metabolite levels within this pathway, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Kynurenic Acid-d5 is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its neuroprotective effects. Transporters and binding proteins facilitate its movement across cellular membranes, ensuring its proper localization and function .

Subcellular Localization

Kynurenic Acid-d5 is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to these compartments. Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .

准备方法

合成路线和反应条件

犬尿酸-d5 是通过将氘原子引入犬尿酸分子中合成的。合成通常涉及犬尿氨酸的氘代,犬尿氨酸是犬尿氨酸途径中的中间体。此过程可以通过多种方法实现,包括在氘气存在下进行催化氢化或使用氘代溶剂 .

工业生产方法

犬尿酸-d5 的工业生产涉及大规模氘代过程。这些过程针对高产率和高纯度进行了优化,确保氘代化合物满足在分析应用中用作内标的严格要求 .

化学反应分析

反应类型

犬尿酸-d5 会经历几种类型的化学反应,包括:

氧化: 犬尿酸可以被氧化形成各种喹啉衍生物。

还原: 还原反应可以将犬尿酸转化为其相应的羟基衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化试剂等试剂用于取代反应.

形成的主要产物

相似化合物的比较

类似化合物

喹啉酸: 犬尿氨酸途径中的另一种代谢物,以其神经毒性特性而闻名。

3-羟基犬尿氨酸: 犬尿氨酸途径中的一个中间体,具有神经活性特性。

黄尿酸: 犬尿氨酸的代谢物,具有潜在的神经保护作用

独特性

犬尿酸-d5 由于其氘代性质而具有独特性,这使其成为质谱法的理想内标。它的稳定性和同位素标记允许对各种生物样品中犬尿酸进行精确定量,从而提高分析方法的准确性和可靠性 .

生物活性

Kynurenic Acid-d5 (KYNA-d5) is a deuterated form of kynurenic acid, a metabolite derived from the amino acid tryptophan through the kynurenine pathway. This compound has garnered attention due to its significant biological activities, particularly in the central nervous system (CNS). This article delves into the biological activity of KYNA-d5, including its interactions with various receptors, implications in neurological disorders, and its role as an analytical standard in research.

Overview of Kynurenic Acid and Kynurenic Acid-d5

Kynurenic acid acts as a neuroprotective agent and modulates neurotransmitter systems. It functions as an antagonist at several receptors, including:

- N-methyl-D-aspartate (NMDA) receptors

- Alpha-7 nicotinic acetylcholine receptors (α7 nAChRs)

- AMPA receptors

Additionally, it serves as an agonist for the aryl hydrocarbon receptor (AhR) and G protein-coupled receptor 35 (GPR35) . The stable isotope labeling of KYNA-d5 enhances its utility in quantitative analyses, allowing researchers to study its biological activities without interference from endogenous compounds.

Neuroprotective Effects

Kynurenic acid has been shown to exhibit neuroprotective effects by antagonizing excitotoxicity mediated by NMDA receptors. This action is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis . KYNA-d5, by serving as an internal standard, aids in accurately quantifying endogenous kynurenic acid levels in biological samples, which is crucial for understanding its role in these diseases.

Modulation of Neurotransmitter Systems

Research indicates that KYNA can influence neurotransmitter receptor activity and transporters, affecting drug metabolism and efficacy. For instance, studies have demonstrated that elevated levels of kynurenine metabolites correlate with cognitive decline and increased risk of Alzheimer's disease . The ratios of various metabolites, such as 3-hydroxykynurenine to kynurenine (3-HK/KYN), serve as proxies for enzymatic activity related to neurotoxicity versus neuroprotection .

Study on Bipolar Disorder

A study involving patients with bipolar disorder revealed that levels of kynurenic acid were significantly reduced compared to healthy controls. The increased enzymatic activity reflected by the 3-HK/KYN ratio suggests a shift towards neurotoxic metabolites in these patients . This finding underscores the potential role of KYNA in mood disorders and highlights the importance of maintaining adequate levels for neuroprotection.

Alzheimer's Disease Research

In a longitudinal study examining older adults, higher concentrations of kynurenine pathway metabolites were associated with biomarkers indicative of neurodegeneration and neuroinflammation. Specifically, elevated levels of pTau-181 and neurofilament light chain were linked to dysregulated metabolism within the kynurenine pathway . These results suggest that interventions targeting kynurenic acid levels could be beneficial in mitigating cognitive decline.

Comparative Analysis of Kynurenine Pathway Metabolites

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Kynurenine | C₉H₈N₂O₃ | Precursor to both kynurenic acid and xanthurenic acid; involved in inflammation. |

| Xanthurenic Acid | C₁₀H₉N₃O₄ | Product of kynurenine metabolism; different receptor activity compared to KYNA. |

| Quinolinic Acid | C₉H₇N | An excitatory neurotoxin; acts as an agonist at NMDA receptors. |

KYNA's unique feature lies in its stable isotope labeling, enhancing its utility for metabolic studies compared to non-labeled counterparts.

属性

IUPAC Name |

3,5,6,7,8-pentadeuterio-4-hydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZHHEIFKROPDY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-13-2 | |

| Record name | 350820-13-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。